molecular formula C20H20N2O4S B2844175 methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-90-2

methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2844175
CAS No.: 865199-90-2
M. Wt: 384.45
InChI Key: SHEIWELZDZMPHK-MRCUWXFGSA-N
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Description

Methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a methoxy group at position 6, a 3,4-dimethylbenzoyl imino moiety, and a methyl ester at the acetoxy position. The (2Z)-configuration of the imino group confers distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions. Benzothiazoles are renowned for their pharmaceutical relevance, serving as precursors for antibiotics, anticancer agents, and bioactive intermediates . The compound’s structural complexity, including its fused heterocyclic core and substituent arrangement, positions it as a candidate for targeted drug design and crystallographic studies, particularly in understanding hydrogen-bonding networks and π-π stacking interactions .

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-5-6-14(9-13(12)2)19(24)21-20-22(11-18(23)26-4)16-8-7-15(25-3)10-17(16)27-20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEIWELZDZMPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with 2-amino-6-methoxybenzothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with methyl chloroacetate under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound shares core features with other benzothiazole derivatives but diverges in substituent patterns and stereochemistry. Key comparisons include:

Compound Core Structure Substituents Stereochemistry Key Interactions
Target Compound 2,3-Dihydro-1,3-benzothiazole 6-methoxy, 3,4-dimethylbenzoyl imino, methyl ester (2Z)-configuration N–H⋯N, N–H⋯O, C–H⋯O H-bonds; π-π stacking
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Thiazole 2-amino, methoxycarbonylmethoxyimino, methyl ester (Z)-configuration Similar H-bonding motifs; no π-π stacking
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives Benzothiazole-azo Azo group, hydroxybenzoic acid N/A Acidic protons (pKa ~2–4); H-bonding

Key Observations :

  • The (2Z)-imino group distinguishes it from analogues with E-configurations or azo linkages (e.g., in ), which may alter electronic properties and solubility.
  • Methoxy and methyl ester groups contribute to lipophilicity, contrasting with polar azo or carboxylic acid substituents in other derivatives .

Comparison :

  • The target compound’s synthesis relies on alkolysis under mild conditions (pH 6.5, methanol), contrasting with the low-temperature diazotization required for azo derivatives .
  • Crystallization-driven purification (as in ) is less common in azo compound synthesis, where chromatographic methods dominate .
Physicochemical Properties
Property Target Compound Methyl 2-(2-amino-thiazolyl)acetate Benzothiazolyl-azo Benzoic Acid
Solubility Moderate in methanol, low in water High in DMSO, moderate in water Low in organic solvents; soluble in bases
Stability Stable under RT; H-bonding prevents degradation Sensitive to hydrolysis pH-dependent (stable in acidic conditions)
Acidity (pKa) N/A N/A Carboxylic proton: ~2.5; phenolic: ~9.5

Insights :

  • The methoxy group in the target compound likely reduces aqueous solubility compared to hydroxylated analogues.
  • Hydrogen-bond networks (N–H⋯O, C–H⋯O) enhance thermal stability, a feature absent in simpler thiazoles .

Q & A

Q. Basic Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the imine (Z-configuration) and methyl ester groups. Look for key signals:
    • Aromatic protons in the benzothiazole ring (δ 7.2–8.1 ppm).
    • Methoxy group singlet (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~433.12) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradients .

What experimental strategies can elucidate the compound’s reactivity and stability under varying conditions?

Q. Advanced Reactivity Profiling

  • Oxidative Stability : Expose the compound to H₂O₂ (3% v/v) or KMnO₄ (0.1 M) in buffered solutions (pH 7.4) to test for sulfonamide or imine oxidation .
  • Hydrolytic Degradation : Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate ester hydrolysis .
  • Photostability : Use a UV chamber (λ = 254 nm) to assess degradation over 48 hours; monitor via TLC or HPLC .

How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Q. Advanced Data Analysis

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. sulfamoyl groups) and compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
  • Assay Standardization : Replicate conflicting studies using identical cell lines, culture conditions (e.g., RPMI-1640 with 10% FBS), and endpoint assays (e.g., MTT vs. ATP luminescence) .
  • Target Engagement Validation : Use SPR or ITC to measure binding affinity to proposed targets (e.g., tubulin or kinase enzymes) .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced Modeling Techniques

  • Molecular Docking : Use AutoDock Vina to model binding to the ATP pocket of PI3Kγ (PDB: 1E7U). Prioritize poses with hydrogen bonds to Val-882 and hydrophobic interactions with Met-804 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS for 100 ns to assess stability of binding modes .
  • ADMET Prediction : Employ SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition risks .

How can researchers design SAR studies to optimize the compound’s bioactivity?

Q. Advanced Methodological Framework

Core Modifications : Replace the 3,4-dimethylbenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electron density .

Side Chain Variations : Substitute the methyl ester with ethyl or tert-butyl esters to alter lipophilicity and hydrolysis rates .

Biological Testing : Screen analogs against a panel of 10+ cancer cell lines and primary human hepatocytes to balance potency and toxicity .

What strategies validate the compound’s mechanism of action in vitro?

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition Assays : Measure inhibition of topoisomerase IIα using supercoiled DNA relaxation assays (IC₅₀ < 1 μM suggests high potency) .
  • Western Blotting : Quantify downstream biomarkers (e.g., PARP cleavage for apoptosis; phospho-Akt for PI3K pathway inhibition) .
  • ROS Detection : Use DCFH-DA fluorescence to assess oxidative stress induction in treated cells .

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